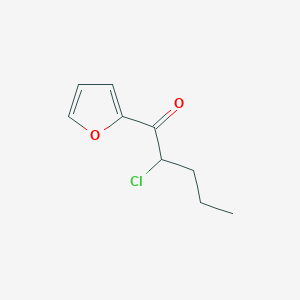

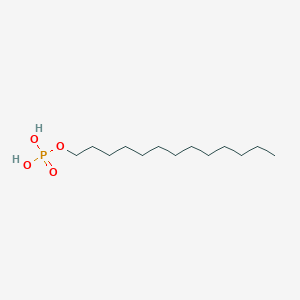

2-Chloro-1-(furan-2-yl)pentan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-1-(furan-2-yl)pentan-1-one, also known as furanyl fentanyl, is a synthetic opioid that has gained significant attention in recent years due to its potential for abuse and overdose. This compound is structurally similar to fentanyl, a highly potent opioid medication used for pain management, but is significantly more potent. Despite its potential for abuse, furanyl fentanyl has also been the subject of scientific research aimed at understanding its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl is similar to that of other opioids, in that it binds to specific receptors in the brain and spinal cord known as mu-opioid receptors. This binding results in the activation of a cascade of biochemical events that ultimately lead to the inhibition of pain signals in the body. However, due to its increased potency, 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl may also have additional effects on other receptors in the brain and body, which may contribute to its potential for abuse and overdose.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl are similar to those of other opioids, including pain relief, sedation, and respiratory depression. However, due to its increased potency, 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl may also have additional effects on other systems in the body, including the cardiovascular and immune systems. Studies have shown that this compound may have immunosuppressive effects, which may have implications for its use as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl for laboratory experiments is its high potency, which allows for the use of smaller doses and less material. However, its potential for abuse and overdose also presents significant limitations, as it must be handled with extreme care and caution. Additionally, due to its status as a controlled substance, obtaining and using 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl in laboratory experiments may be subject to significant regulatory hurdles.

Zukünftige Richtungen

There are numerous potential future directions for research on 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl, including:

- Further studies on its potential therapeutic applications, particularly as an analgesic medication.

- Investigation of its potential for abuse and overdose, and strategies for mitigating these risks.

- Exploration of its effects on other systems in the body, including the cardiovascular and immune systems.

- Development of new synthetic analogs with improved safety and efficacy profiles.

- Examination of the pharmacokinetics and pharmacodynamics of 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl, including its metabolism and elimination from the body.

In conclusion, 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl is a synthetic opioid that has gained significant attention in recent years due to its potential for abuse and overdose. Despite its risks, this compound has also been the subject of scientific research aimed at understanding its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While there are numerous potential future directions for research on 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl, it is important to proceed with caution and prioritize safety in all laboratory experiments and clinical applications.

Synthesemethoden

The synthesis of 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl typically involves the reaction of furan-2-carboxylic acid with 2-chloropentanone in the presence of a catalyst such as triethylamine. The resulting intermediate is then converted to 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl through a series of additional chemical reactions. While the synthesis of this compound is relatively straightforward, it is important to note that it is a controlled substance in many countries and should only be handled by trained professionals in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

Furanyl fentanyl has been the subject of numerous scientific studies aimed at understanding its potential therapeutic applications. One area of research has focused on the use of this compound as an analgesic, or pain-relieving medication. Studies have shown that 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl is significantly more potent than fentanyl, and may have potential as a pain management medication in certain situations.

Eigenschaften

CAS-Nummer |

106430-54-0 |

|---|---|

Produktname |

2-Chloro-1-(furan-2-yl)pentan-1-one |

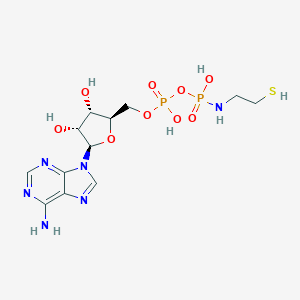

Molekularformel |

C9H11ClO2 |

Molekulargewicht |

186.63 g/mol |

IUPAC-Name |

2-chloro-1-(furan-2-yl)pentan-1-one |

InChI |

InChI=1S/C9H11ClO2/c1-2-4-7(10)9(11)8-5-3-6-12-8/h3,5-7H,2,4H2,1H3 |

InChI-Schlüssel |

WZBITWCEVLJYQI-UHFFFAOYSA-N |

SMILES |

CCCC(C(=O)C1=CC=CO1)Cl |

Kanonische SMILES |

CCCC(C(=O)C1=CC=CO1)Cl |

Synonyme |

1-Pentanone, 2-chloro-1-(2-furanyl)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)

![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)